Pyrido[4,3-c][1,5]naphthyridine
Description
Properties
CAS No. |
923012-54-8 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrido[4,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H7N3/c1-2-10-11(13-4-1)9-7-12-5-3-8(9)6-14-10/h1-7H |
InChI Key |
GJLMDXIEMGBVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C3C=CN=CC3=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Naphthyridine Systems
The synthetic strategies for naphthyridines can be broadly categorized into several methodological approaches that could potentially be adapted for pyrido[4,3-c]naphthyridine preparation.
Cyclization Methods
Cyclization represents one of the most common approaches for naphthyridine synthesis, involving the formation of rings through intramolecular reactions. These methods typically employ appropriately substituted pyridines as starting materials, with the second or third ring constructed through various reactions:
Skraup and Friedländer Reactions : These classical methods have been extensively employed for benzo[b]naphthyridines. For example, the reaction of 3-amino-2-carboxyquinoline with 2-methylcyclohexanone in tert-butanol in the presence of potassium tert-butoxide, followed by dehydrogenation with palladium on carbon, has been used to synthesize benzo[b]naphthyridine.
Intramolecular Cyclization : This approach utilizes pyridines bearing appropriately positioned functional groups. For instance, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives undergo cyclization to form 1,5-naphthyridin-2(1H)-ones when treated with sodium ethoxide in refluxing ethanol.
Condensation-Based Methods : These involve the reaction of amino-substituted heterocycles with carbonyl compounds. The synthesis of imidazo[1,2-a]naphthyridines has been achieved using modified Friedländer's reactions starting from 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde and various ketones.
Cycloaddition Approaches
Cycloaddition reactions offer powerful tools for constructing complex ring systems:
Diels-Alder Reactions : The aza-Diels-Alder (Povarov) reaction has been extensively studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. This approach involves Lewis acid-catalyzed reactions between imines (prepared from 3-aminopyridines and aldehydes) and styrenes or other olefins.
[4+2] Cycloadditions : Microwave-mediated intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines in the presence of catalytic acid can provide 5,6-dihydrobenzo[c]naphthyridines, which can be further oxidized to the corresponding aromatic compounds.
Metal-Catalyzed Methods
Transition metal catalysis has revolutionized heterocyclic synthesis:
Palladium-Catalyzed Processes : Buchwald-Hartwig amination has been employed in the synthesis of naphtho[1,8-bc]naphthyridine derivatives. For instance, transformation of an iodonium salt with benzylamine using palladium catalysis, followed by base-induced debenzylation, has yielded 7H-naphtho[1,8-bc]naphthyridine.
Copper-Catalyzed Reactions : Various copper-catalyzed cyclization and cross-coupling processes could potentially facilitate key transformations in the synthesis of complex naphthyridines.
Ionic Liquid-Catalyzed Methods : Basic ionic liquids like [Bmmim][Im] have been employed as green solvents and catalysts for preparing 1,8-naphthyridyl derivatives.
Detailed Analysis of Key Synthetic Methods
Cyclization-Based Methods
The cyclization approach represents one of the most versatile strategies for constructing the pyrido[4,3-c]naphthyridine framework. This typically involves the use of appropriately substituted pyridines as starting materials.
Modified Friedländer Synthesis
A modified Friedländer synthesis could potentially be employed by reacting a suitably functionalized aminopyridine with appropriate carbonyl compounds. The general reaction scheme involves:
- Preparation of an appropriately substituted 3-aminopyridine-4-carbaldehyde
- Condensation with a ketone containing reactive methylene groups
- Cyclization and aromatization to form the desired tricyclic system
The reaction conditions typically involve base catalysis (KOH, NaOH) in protic solvents (EtOH) or diphenyl ether for higher temperature requirements. Yields for analogous naphthyridine systems have been reported in the range of 60-85%.
Meldrum's Acid Approach
This approach has been successfully employed for the synthesis of 8-hydroxy-1,5-naphthyridines and could potentially be adapted for pyrido[4,3-c]naphthyridine:
- Reaction between Meldrum's acid and an appropriately substituted aminopyridine
- Formation of an enamine intermediate
- Heat-assisted intramolecular cyclization in high-boiling solvents like Dowtherm A or diphenyl ether
- Subsequent decarboxylation leading to the hydroxylated naphthyridine core
The critical parameters for this transformation include temperature control (typically 150-200°C) and reaction time (0.5-2 hours).
Cyclization via Vinyl Derivatives
An alternative approach involves the cyclization of 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives:
- Preparation of the vinyl-substituted aminopyridine
- Base-catalyzed cyclization (NaOEt, EtOH) under reflux conditions
- Further functionalization of the resulting naphthyridinone
This method has provided yields of 70-75% for related 1,5-naphthyridinone systems.
Cycloaddition-Based Methods
Cycloaddition strategies offer powerful tools for constructing the complex framework of pyrido[4,3-c]naphthyridine.
Aza-Diels-Alder (Povarov) Reaction
The Povarov reaction has been extensively studied for the synthesis of tetrahydronaphthyridines:
- Formation of imines from 3-aminopyridines and aldehydes
- Lewis acid-catalyzed [4+2] cycloaddition with appropriate olefins
- Subsequent oxidation to achieve the fully aromatic system
For related systems, BF3·Et2O (2 equivalents) in refluxing chloroform has proven effective, with reaction times of 6-12 hours. The critical parameters include:
- Lewis acid selection and loading
- Solvent system and concentration
- Temperature and reaction time
- Oxidation conditions for aromatization
Intramolecular Diels-Alder Approach
Microwave-mediated intramolecular Diels-Alder reactions provide another potential route:
- Preparation of precursors containing both diene and dienophile components
- Thermal or microwave-assisted cycloaddition
- Spontaneous ring opening and subsequent aromatization
For analogous transformations, catalytic acid has been employed, with electron-withdrawing substituents (especially chloro groups) stabilizing the dihydro intermediates.
Metal-Catalyzed Methods
Transition metal catalysis offers versatile tools for constructing complex heterocycles.
Palladium-Catalyzed Approaches
Palladium catalysis could facilitate key transformations in the synthesis of pyrido[4,3-c]naphthyridine:
- Buchwald-Hartwig amination for forming critical C-N bonds
- Intramolecular Heck-type cyclizations
- Cross-coupling reactions for introducing substituents at specific positions
For related systems, palladium acetate with appropriate phosphine ligands has proven effective, typically employing polar aprotic solvents like DMF or DMAc.
Copper-Catalyzed Methods
Copper catalysis offers complementary approaches, potentially with improved cost-effectiveness:
- Copper-promoted C-N bond formation
- Cyclization reactions involving alkynes and nitrogen-containing precursors
- C-H activation methodologies
Recent developments in the field of 1,8-naphthyridines have demonstrated the utility of basic ionic liquids as both solvents and catalysts, which could potentially be adapted for the synthesis of pyrido[4,3-c]naphthyridine.
Table 2 summarizes theoretical reaction conditions for key transformations in the synthesis of pyrido[4,3-c]naphthyridine:
| Transformation | Reagents | Solvent System | Temperature (°C) | Catalyst/Additive | Expected Yield (%) |
|---|---|---|---|---|---|
| Initial Cyclization | Meldrum's acid, aminopyridine | EtOH/DMSO | 80-120 | Base catalysis (NaOEt) | 65-80 |
| Povarov Reaction | Imine, olefin | CHCl3 | 60-reflux | BF3·Et2O (2 equiv.) | 50-70 |
| Aromatization | DDQ or MnO2 | Toluene/Dioxane | 25-100 | - | 70-90 |
| C-H Functionalization | Aryl/alkyl halides | DMF | 80-150 | Pd(OAc)2/Cu(OAc)2 | 45-65 |
| N-Functionalization | Alkyl/aryl halides | Acetone/DMF | 60-80 | K2CO3/Cs2CO3 | 70-85 |
Ferrous Sulfate-Catalyzed Method for Polysubstituted Naphthyridines
A notable approach for preparing polysubstituted 1,5-naphthyridine compounds involves the use of ferrous sulfate as a catalyst. This method could potentially be adapted for the synthesis of pyrido[4,3-c]naphthyridine derivatives:
- Reaction of appropriately substituted 3-aminopyridines with 2-thiazolinyl aldehyde or 2-alkenyl ketones
- Addition of ferrous sulfate catalyst in sulfuric acid
- Heating under reflux for 2-20 hours
- Neutralization, filtration, extraction, and purification
Optimization Strategies and Considerations
The successful synthesis of pyrido[4,3-c]naphthyridine would likely require careful optimization of reaction conditions to address challenges related to regioselectivity, yield, and scalability.
Regioselectivity Control
Controlling regioselectivity represents a significant challenge in the synthesis of complex naphthyridines. Strategies for addressing this include:
- Selection of appropriately substituted starting materials with directing groups
- Careful choice of catalysts and reaction conditions
- Stepwise construction of the ring system with controlled introduction of functional groups
For cycloaddition approaches, the regioselectivity can often be controlled through the electronic properties of the reactants and the choice of Lewis acid catalyst.
Yield Optimization
Maximizing yields would involve consideration of several parameters, as outlined in Table 3:
| Parameter | Range for Investigation | Expected Impact | Analytical Method |
|---|---|---|---|
| Temperature | 60-150°C | Reaction rate, selectivity | HPLC, NMR monitoring |
| Solvent | Polar aprotic vs. protic | Solubility, reaction kinetics | Conversion analysis |
| Catalyst Loading | 1-10 mol% | Reaction efficiency, economics | Yield determination |
| Reaction Time | 1-24 hours | Conversion, side product formation | Time course analysis |
| Concentration | 0.1-1.0 M | Reaction rate, selectivity | Kinetic profiling |
| Additives | Bases, acids, ligands | Selectivity enhancement, yield improvement | Design of Experiments optimization |
Purification and Characterization
Effective purification and characterization protocols would be essential for isolating pyrido[4,3-c]naphthyridine in high purity:
- Column chromatography using appropriate solvent systems (typical eluents include ethyl acetate-hexane mixtures, DCM-methanol gradients)
- Recrystallization from suitable solvents (ethanol, diethyl ether, acetone)
- Characterization using NMR spectroscopy (1H, 13C, 2D techniques), mass spectrometry, and X-ray crystallography when applicable
Chemical Reactions Analysis
Types of Reactions: Pyrido[4,3-c][1,5]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the fused ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and halogenating agents such as chlorine and bromine . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield this compound oxides, while reduction reactions can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
Pyrido[4,3-c][1,5]naphthyridine has a wide range of scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, this compound derivatives have shown promising activity against various diseases, including cancer, infectious diseases, and neurological disorders . The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of pyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects . For example, this compound derivatives have been shown to inhibit the activity of certain kinases
Comparison with Similar Compounds
Chromeno[4,3-b][1,5]naphthyridines and Quinolino[4,3-b][1,5]naphthyridines
- Synthesis : These derivatives are synthesized via intramolecular Povarov [4+2]-cycloaddition of functionalized aldimines under BF3·Et2O catalysis, followed by DDQ-mediated dehydrogenation .
- Structural Differences: Chromeno derivatives incorporate an oxygen-containing chromene ring, while quinolino derivatives feature a fused quinoline moiety.
- Biological Activity: Chromeno[4,3-b][1,5]naphthyridine 127a exhibits potent cytotoxicity (IC50 = 1.03 µM against A549 lung cancer cells) and Top1 inhibition . Quinolino[4,3-b][1,5]naphthyridin-6(5H)-one 179 shows IC50 values of 3.25 µM (A549) and 2.08 µM (SKOV3 ovarian cancer cells), outperforming pyrido[4,3-c][1,5]naphthyridine in cytotoxicity .
Thieno[3,4-c][1,5]naphthyridine
- Synthesis: Derived from 3-aminopyrazolo[4,3-c]pyridine-4,6-dione via regioselective reactions with aldehydes or chalcones .
- Structural Feature : Contains a sulfur atom in the thiophene ring, enhancing electron-withdrawing properties.
- Applications : Primarily explored as intermediates for antibacterial agents, though specific activity data are less documented compared to pyrido derivatives .
1,8-Naphthyridine and Pyrido[2,3-c]pyridazine Derivatives
- Antibacterial Activity: 1,8-Naphthyridines exhibit higher electron densities at 3-carboxyl and 4-oxo groups, correlating with potent antibacterial activity (e.g., MIC < 1 µg/mL for some quinolones) . Pyrido[2,3-c]pyridazines show lower electron densities and reduced antibacterial efficacy, highlighting the importance of the parent nucleus on activity .
- DNA Gyrase Inhibition: Quinolones with 1,8-naphthyridine cores demonstrate superior gyrase inhibition compared to pyrido[2,3-d]pyrimidine derivatives, which exhibit weaker binding .
Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridines
- Synthesis : Vincamine-derived alkaloids (e.g., Compound 20 ) are synthesized via Mannich reactions and cyclization, yielding hexahydro indolo-pyrido-naphthyridines .
- Activity: These compounds are explored for CNS activity but lack cytotoxic effects on non-cancerous cell lines (e.g., MRC-5 fibroblasts) .
Comparative Data Tables
Key Findings and Insights
- Synthetic Flexibility: this compound requires precise dehydrogenation steps (e.g., DDQ), whereas chromeno/quinolino derivatives rely on Lewis acid-catalyzed cycloadditions .
- Bioactivity Trends: Fused oxygen/sulfur rings enhance cytotoxicity (chromeno/thieno), while nitrogen-rich cores (1,8-naphthyridine) improve antibacterial potency .
- Electronic Effects : Electron density at key functional groups (e.g., 3-carboxyl) critically influences antibacterial activity, with 1,8-naphthyridines outperforming pyrido derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
